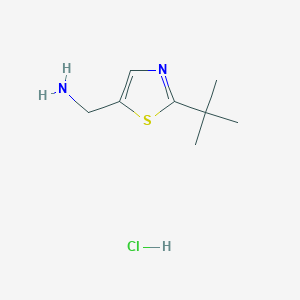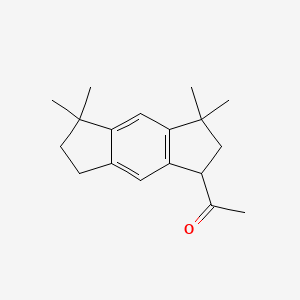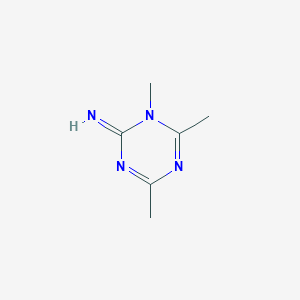
1,4,6-Trimethyl-1,3,5-triazin-2(1H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
melamine , is an organic heterocyclic compound. Its chemical formula is C₃H₆N₆, and it features a six-membered ring containing three nitrogen atoms. Melamine is a white crystalline solid with a high nitrogen content (66.67%) and is relatively stable under normal conditions.
Métodos De Preparación
a. Synthetic Routes: Melamine can be synthesized through several routes:
Cyanamide Route: Cyanamide (H₂NCN) reacts with formaldehyde (HCHO) to form melamine. The reaction proceeds via intermediate compounds, including ammeline and ammelide.
Urea Route: Urea (H₂NCONH₂) undergoes cyclization in the presence of acid catalysts to yield melamine. This method is widely used in industrial production.
b. Industrial Production: The industrial production of melamine involves the urea route. Large-scale synthesis occurs in specialized plants, where urea reacts with formaldehyde in concentrated sulfuric acid. The resulting melamine crystals are purified and dried.
Análisis De Reacciones Químicas
Melamine participates in various chemical reactions:
Condensation Reactions: Melamine reacts with formaldehyde to form melamine-formaldehyde resins, commonly used in laminates, coatings, and adhesives.
Nitration: Melamine can be nitrated to produce melamine trinitrate, an explosive compound.
Substitution Reactions: Melamine undergoes nucleophilic substitution reactions, e.g., with alkyl halides or acyl chlorides.
Oxidation: Melamine can be oxidized to cyanuric acid.
Major products include melamine-formaldehyde resins, cyanuric acid, and derivatives used in flame retardants and plastics.
Aplicaciones Científicas De Investigación
Melamine finds applications in various fields:
Chemistry: Melamine-formaldehyde resins are essential for durable laminates, coatings, and molded products.
Biology: Melamine-based nanoparticles are investigated for drug delivery and imaging applications.
Medicine: Melamine derivatives may have potential as antitumor agents.
Industry: Melamine is used in flame retardants, textile coatings, and as a nitrogen-rich fertilizer.
Mecanismo De Acción
The exact mechanism of melamine’s effects depends on its application. In melamine-formaldehyde resins, the cross-linking of melamine molecules with formaldehyde leads to strong, heat-resistant materials. In drug delivery, melamine-based nanoparticles enhance drug stability and targeted delivery.
Comparación Con Compuestos Similares
Melamine is unique due to its triazine ring structure and high nitrogen content. Similar compounds include cyanuric acid, guanidine, and other triazines, but none match melamine’s versatility.
: ChemSpider: Melamine : National Center for Biotechnology Information (NCBI): Melamine : Wikipedia: Melamine
Propiedades
Fórmula molecular |
C6H10N4 |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
1,4,6-trimethyl-1,3,5-triazin-2-imine |
InChI |
InChI=1S/C6H10N4/c1-4-8-5(2)10(3)6(7)9-4/h7H,1-3H3 |
Clave InChI |
RCSGNLMLEDOQDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=N)N(C(=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



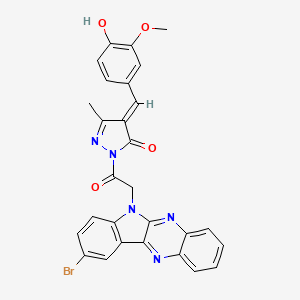


![tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13129640.png)

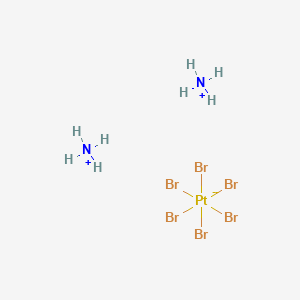

![6,6'-Dimethyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13129665.png)
